molecular formula C18H19ClN2O B5552666 2-[(4-chlorophenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole

2-[(4-chlorophenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole

Cat. No.: B5552666
M. Wt: 314.8 g/mol
InChI Key: DXHPTVNWFSHXST-UHFFFAOYSA-N
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Description

2-[(4-chlorophenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C18H19ClN2O and its molecular weight is 314.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole is 314.1185909 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural Applications

Carbendazim and tebuconazole, related to the benzimidazole family, have been studied for their use in agriculture, focusing on the prevention and control of fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules have been developed as carriers for these fungicides, showing potential for sustained release, reduced environmental toxicity, and increased efficiency in plant disease management. These formulations have demonstrated high association efficiency and modified release profiles, indicating a promising approach for fungal disease treatment in agriculture (Campos et al., 2015).

Synthesis and Structural Studies

The structural and spectroscopic properties of benzimidazole derivatives have been extensively studied. Research includes the synthesis and comparative analysis of 1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole, demonstrating the influence of intermolecular hydrogen bonding on molecular structure and stability. Such studies contribute to a deeper understanding of benzimidazole derivatives' chemical behavior, aiding in the design of new compounds with tailored properties (Saral et al., 2017).

Antioxidant and α-Glucosidase Inhibitory Activities

New benzimidazole derivatives have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. Some compounds exhibited significant α-glucosidase inhibition, suggesting potential therapeutic applications for diabetes management. Additionally, these compounds showed promising antioxidant activities, indicating their potential as protective agents against oxidative stress-related diseases (Menteşe et al., 2020).

Antimicrobial and Antifungal Activities

Benzimidazole derivatives have been synthesized with antimicrobial and antifungal properties, offering potential for the development of new therapeutic agents. The synthesis of novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles showed significant activity against various bacteria and fungi, highlighting the versatility of benzimidazole derivatives in combating microbial infections (Kaplancıklı et al., 2004).

Environmental and Green Chemistry

Research on benzimidazole derivatives has also focused on environmentally benign synthesis methods. For example, oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(II)-PNS(O) pincer complexes represents a greener approach to producing these compounds, minimizing the use of harmful oxidants and strong bases (Luo et al., 2017).

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-13(2)11-21-17-6-4-3-5-16(17)20-18(21)12-22-15-9-7-14(19)8-10-15/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHPTVNWFSHXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 52 (5.17 g, 0.02 mol) in DMF (50 mL) was added K2CO3 (5.53 g, 0.04 mol) followed by addition of 2-methylpropyl bromide (5.2 g, 0.038 mol) under Ar. The resulting mixture was stirred at rt for 48 hr. HPLC analysis showed that the reaction was not complete. The reaction mixture was further heated at 90° C. for 8 hr, at which point HPLC analysis showed the reaction was complete. The reaction mixture was cooled to rt and filtered. The filter cake was washed with EtOAc (100 mL). The filtrate was washed with H2O (2×75 mL) and brine (100 mL), filtered through phase separation filter paper, and concentrated in vacuo to give an oil (6 g) which solidified. The solid was triturated with hexanes (50 mL), filtered, washed with hexanes (25 mL), and dried to give 4.25 g (80%) of Compound #4. HPLC analysis showed a purity of 100%. 1H NMR (300 MHz, CDCl3): δ 7.85 (m, 1H), 7.45-7.25 (m, 5H), 7.05 (m. 2H), 5.4 (s, 2H), 4.1 (d, 2H), 2.35 (m, 1H), 1.0 (d, 6H) ppm.
Name
Quantity
5.17 g
Type
reactant
Reaction Step One
Name
Quantity
5.53 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name

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